

AZD3514: A Technical Guide to Target Binding Affinity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3514 is an orally bioavailable small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). It functions as a selective androgen receptor (AR) downregulator (SARD), a class of molecules that not only antagonize the receptor but also reduce its cellular levels. This dual mechanism of action, involving both the inhibition of androgen-driven nuclear translocation and the downregulation of AR protein, makes AZD3514 a compound of significant interest in the field of oncology and endocrinology. This technical guide provides an in-depth overview of the target binding affinity and selectivity profile of AZD3514, supported by experimental methodologies and visual representations of its mechanism of action.

Target Binding Affinity

AZD3514 directly interacts with the androgen receptor, the primary driver of prostate cancer growth and progression. The binding affinity of **AZD3514** for the AR has been quantified through various biochemical assays.



Parameter	Value	Assay Type	Reference
Ki	2.2 μΜ	Not Specified	[1]
Ki	5 μΜ	Not Specified	[2]
pIC50 (AR Downregulation)	5.75	Cellular Assay (LNCaP cells)	[3]

Table 1: Binding Affinity of **AZD3514** for the Androgen Receptor.

Selectivity Profile

The therapeutic utility of a targeted agent is significantly influenced by its selectivity. **AZD3514** has been profiled for its activity against other nuclear hormone receptors to assess its specificity for the androgen receptor.

Nuclear Hormone Receptor Selectivity

AZD3514 demonstrates selectivity for the androgen receptor over other related nuclear hormone receptors. Preclinical studies have indicated that AZD3514 has minimal effects on cell lines that do not express the androgen receptor but are positive for other steroid hormone receptors such as the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR)[4]. While specific IC50 or Ki values from broad panel screens are not publicly available, the cellular data suggests a favorable selectivity profile.

Target	Activity/Effect	Cell Line	Reference
Estrogen Receptor (ER)	Minimal effect on growth	HCT116 (ER, PR, GR positive, AR negative)	[4]
Progesterone Receptor (PR)	Minimal effect on growth	HCT116 (ER, PR, GR positive, AR negative)	
Glucocorticoid Receptor (GR)	Minimal effect on growth	HCT116 (ER, PR, GR positive, AR negative)	

Table 2: Selectivity of AZD3514 against other Nuclear Hormone Receptors.



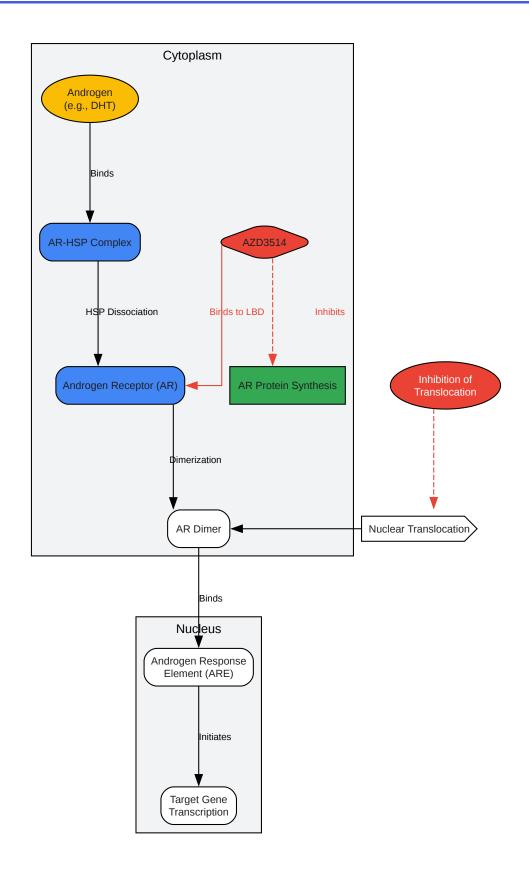
Kinase Selectivity Profile

Information regarding the comprehensive kinase selectivity profile of **AZD3514** from broad kinase panel screening is not available in the public domain. Such data is crucial for a complete understanding of its off-target effects and potential for polypharmacology.

Signaling Pathway and Mechanism of Action

AZD3514 exerts its effects on the androgen receptor signaling pathway through a dual mechanism: inhibition of ligand-induced nuclear translocation and downregulation of the androgen receptor protein.





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Mechanism of Action of AZD3514.



Experimental Protocols

Detailed experimental protocols for the characterization of **AZD3514** are crucial for the replication and validation of the reported findings. The following sections outline the general methodologies employed in the preclinical assessment of this compound.

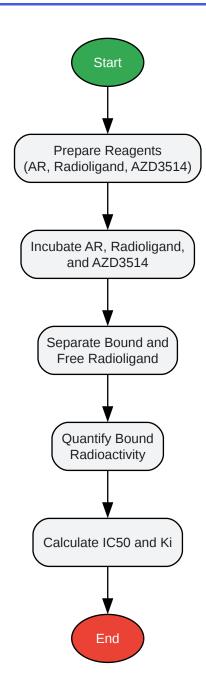
Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of AZD3514 to the androgen receptor.

General Protocol:

- Receptor Source: A purified recombinant androgen receptor ligand-binding domain (AR-LBD) or cell lysates from AR-expressing cells (e.g., LNCaP) are used.
- Radioligand: A radiolabeled androgen, such as [3H]-Mibolerone or [3H]-R1881, is used as a competitive ligand.
- Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain protein stability.
- Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (AZD3514) are incubated with the receptor preparation.
- Separation: Bound and free radioligand are separated using methods such as filtration through glass fiber filters or scintillation proximity assay (SPA).
- Detection: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.





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Workflow for AR Competitive Binding Assay.

Androgen Receptor Downregulation Assay (Western Blot)

Objective: To assess the effect of **AZD3514** on the total cellular levels of the androgen receptor.

General Protocol:



- Cell Culture: AR-positive prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of AZD3514 or vehicle control for a specified period (e.g., 24-48 hours).
- Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
- Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Densitometry: The intensity of the AR and loading control bands is quantified, and the relative AR protein levels are determined.

Androgen Receptor Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of **AZD3514** on the subcellular localization of the androgen receptor.

General Protocol:

 Cell Culture: AR-positive cells (e.g., LNCaP or U2OS cells stably expressing GFP-AR) are seeded on glass coverslips or in imaging-compatible plates.

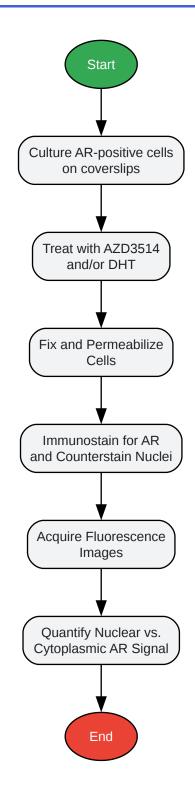
Foundational & Exploratory





- Treatment: Cells are pre-treated with **AZD3514** or vehicle control, followed by stimulation with an androgen (e.g., dihydrotestosterone, DHT) to induce AR nuclear translocation.
- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent such as Triton X-100.
- Immunostaining: Cells are incubated with a primary antibody against the androgen receptor, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a fluorescent dye (e.g., DAPI or Hoechst).
- Imaging: Cells are imaged using a fluorescence microscope or a high-content imaging system.
- Image Analysis: The fluorescence intensity of the androgen receptor in the nucleus and cytoplasm is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of nuclear translocation.





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